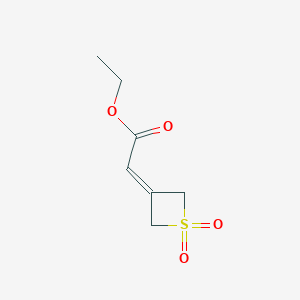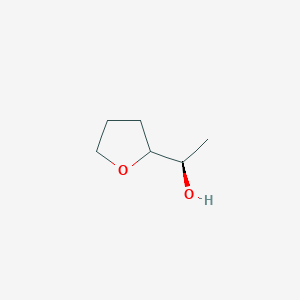![molecular formula C10H12N2O B1429769 4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene CAS No. 1267225-15-9](/img/structure/B1429769.png)
4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene” is a heterocyclic compound used in scientific research. It’s also known as ODTH. It shares a similar structure with Marbofloxacin, a third-generation antibiotic fluoroquinolone used in veterinary medicine .
Molecular Structure Analysis
The molecular structure of “this compound” is unique, making it a valuable tool in various fields of research and industry. It shares a similar structure with Marbofloxacin, which has a chemical formula of C 17 H 19 FN 4 O 4 .Wissenschaftliche Forschungsanwendungen
One-Pot Synthesis Techniques
One significant application of these compounds involves their synthesis through one-pot reactions, highlighting efficient and environmentally friendly procedures. For instance, oxygen-bridged monastrol analogs were synthesized using a one-pot three-component condensation reaction under microwave irradiation and solvent-free conditions. This process utilized non-toxic, inexpensive, and readily available catalysts, offering a promising method for synthesizing complex organic molecules with good yields and in a short time (Cheng et al., 2012).
Transition Metal-Free Synthesis
Another application is the transition metal-free synthesis of tricyclic compounds from biomass-derived levulinic acid. This method demonstrates an environmentally benign approach to creating complex organic structures while utilizing renewable resources, showcasing the potential for sustainable chemical synthesis (Jha et al., 2013).
Structural Elucidation and Characterization
The structural elucidation of these compounds is another important area of research. Advanced techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry have been employed to characterize the synthesized compounds. These studies provide valuable insights into the molecular structure and potential reactivity of these compounds, which is essential for their application in further chemical transformations (Salehi et al., 2006).
Synthetic Applications and Catalysis
These compounds and their derivatives have also been explored for their synthetic applications, including their use as catalysts in organic reactions. The research into their catalytic properties aims to develop new methodologies for organic synthesis, potentially offering more efficient, selective, and environmentally friendly reaction pathways (Börner et al., 2010).
Advanced Material and Corrosion Inhibition
Furthermore, derivatives containing the core structure of "4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene" have been investigated for their potential as corrosion inhibitors for metals. This application is particularly relevant in the field of materials science, where protecting metals from corrosion is critical for extending their lifespan and maintaining their structural integrity (Vengatesh & Sundaravadivelu, 2020).
Eigenschaften
IUPAC Name |
4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-8-10-9(3-1)13-7-6-12(10)5-4-11-8/h1-3,11H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPIPCVUBBDRIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOC3=CC=CC(=C32)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
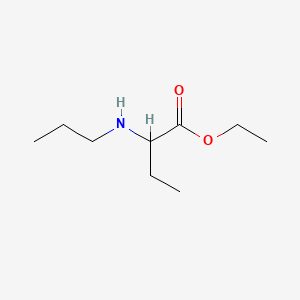
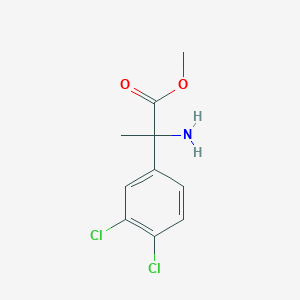
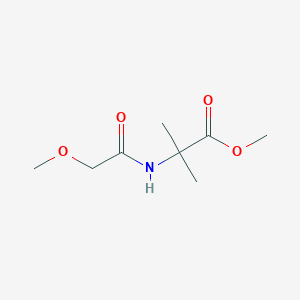
![3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine](/img/structure/B1429689.png)
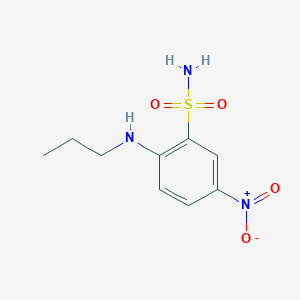
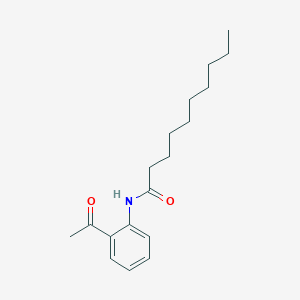
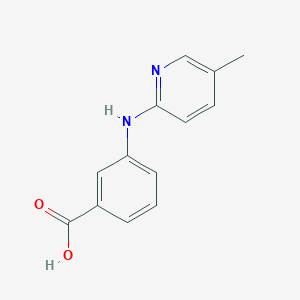
![N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea](/img/structure/B1429695.png)

![3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429701.png)

